molecular formula C14H18ClN B5108542 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride

1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride

Cat. No. B5108542
M. Wt: 235.75 g/mol
InChI Key: OGHDWJPUCJZPQC-UHFFFAOYSA-N
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Description

1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, also known as MIQ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline alkaloids and has been shown to possess a diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is not fully understood. However, it has been proposed that 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride may exert its biological effects through the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to interact with various molecular targets, including COX-2, MMP-9, and PARP-1.
Biochemical and Physiological Effects:
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to possess a diverse range of biochemical and physiological effects. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. One area of interest is the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer. Another area of interest is the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. Furthermore, the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties is also an area of active research.
Conclusion:
In conclusion, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is a novel synthetic compound with a diverse range of biological activities. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, including the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer, the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, and the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride involves the condensation of 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst, followed by methylation of the resulting spiro compound. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.

Scientific Research Applications

1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to possess potent analgesic activity in animal models of acute and chronic pain. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-11-13-7-3-2-6-12(13)10-14(15-11)8-4-5-9-14;/h2-3,6-7H,4-5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHDWJPUCJZPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCC2)CC3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride

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